Benzo(a)naphthacene

Description

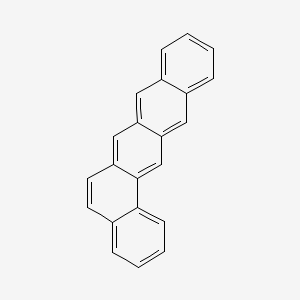

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzo[a]tetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-7-17-12-20-14-22-18(13-19(20)11-16(17)6-1)10-9-15-5-3-4-8-21(15)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRPLRMCBJSBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC=CC=C5C=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177120 | |

| Record name | Benzo(a)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226-88-0 | |

| Record name | Benzo[a]naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a]naphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(A)NAPHTHACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R327XQ1AYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Benzo a Naphthacene Derivatives

Strategies for the Construction of the Benzo(a)naphthacene Core

The synthesis of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and regioselectivity.

Cycloaddition Reactions (e.g., Diels-Alder Approaches)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and frequently utilized method for constructing the this compound skeleton. nih.govthieme-connect.com This approach typically involves the reaction of a diene with a dienophile to form a six-membered ring, which can then be aromatized to yield the final polycyclic system.

A notable example involves the regioselective Diels-Alder reaction of an outer-ring diene with a naphthoquinone to construct a 5,6-dihydrobenzo[a]naphthacenequinone. nih.gov Similarly, the reaction of a vinylketene acetal (B89532) with naphthoquinone has been employed to synthesize 14-hydroxy-5,6-dihydrobenzo[a]naphthacenequinone. nih.gov Another efficient protocol uses a photoenolization reaction in conjunction with a Diels-Alder reaction as key carbon-carbon bond-forming steps to access angularly fused quinone natural products. thieme-connect.com

The dehydro-Diels-Alder (DDA) reaction, a variant that utilizes ethynyl (B1212043) groups to form an additional six-membered ring, has also been successfully performed on surfaces to synthesize benzo- and naphtho-fused tetracene and heptacene (B1234624) products. lib4ri.chnih.gov Furthermore, bidirectional [4+2] cycloadditions starting from benzo[1,2:4,5]dicyclobutene derivatives have been explored, though the desired benzo[1,2-f:4,5-f′]diisoindole derivatives were obtained in modest yields alongside other products. researchgate.net

| Diene/Precursor | Dienophile | Product | Key Features |

| Outer-ring diene | Naphthoquinone | 5,6-Dihydrobenzo[a]naphthacenequinone | Regioselective |

| Vinylketene acetal | Naphthoquinone | 14-Hydroxy-5,6-dihydrobenzo[a]naphthacenequinone | Synthesis of hydroxylated derivative |

| Photoenol-derived diene | Dienophile | Angularly fused quinone | Utilizes photoenolization |

| Bis(phenylethynyl)benzene | Itself (on Au(111)) | Benzo- and naphtho-fused tetracene and heptacene | On-surface dehydro-Diels-Alder reaction |

| Benzo[1,2:4,5]dicyclobutene | N-Methylmaleinimide | Benzo[1,2-f:4,5-f′]diisoindole derivative | Bidirectional cycloaddition |

Condensation and Cyclization Reactions

Condensation and cyclization reactions provide another major pathway to the this compound core. These methods often involve the formation of key intermediate rings through intramolecular or intermolecular condensation followed by cyclization to build the polycyclic framework.

One-pot, three-component reactions have been developed for the synthesis of 14-aryl-14H-7-oxa-benzo[a]naphthacene-8,13-diones. This is achieved by reacting 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and 2-naphthol (B1666908) in acetic acid. tandfonline.comresearchgate.net The proposed mechanism involves an acid-catalyzed condensation between the dione (B5365651) and aldehyde to form an intermediate, which then reacts with 2-naphthol. tandfonline.com

Friedel-Crafts reactions and subsequent cyclizations are also employed. For instance, 7H-benzo[de]naphthacene-7-one (9,10-dibenzoanthrone) has been synthesized through the cyclization of 1,2-dinaphthylketone. tandfonline.com In the biosynthesis of some natural products, the benzo[a]naphthacene quinone skeleton is formed through a series of regioselective cyclizations of a polyketide chain. nih.gov This process involves an initial C9–C14 cyclization, followed by C7–C16 and C5–C18 cyclizations to create a linear tricyclic precursor, and subsequent cyclizations to form the angular benzo[a]naphthacene structure. nih.gov

| Reactants | Catalyst/Conditions | Product |

| 2-Hydroxynaphthalene-1,4-dione, Aromatic Aldehydes, 2-Naphthol | Acetic Acid | 14-Aryl-14H-7-oxa-benzo[a]naphthacene-8,13-diones tandfonline.comresearchgate.net |

| 1,2-Dinaphthylketone | Aluminum chloride, Sodium chloride | 7H-Benzo[de]naphthacene-7-one tandfonline.com |

| Polyketide chain | Cyclase enzymes | Benzo[a]naphthacene quinone skeleton nih.gov |

Hydrogenation and Dehydrogenation Pathways

Hydrogenation and dehydrogenation reactions are crucial steps in many synthetic routes to this compound and its derivatives, often used to achieve the final aromatic system from a partially saturated precursor. For instance, after a Diels-Alder reaction, a reductive aromatization step using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed to eliminate oxygen functionalities and restore aromaticity.

These pathways are also fundamental in the context of hydrogen storage materials, where reversible hydrogenation and dehydrogenation of aromatic compounds are key. researchgate.netrsc.org While specific examples directly pertaining to the hydrogenation and dehydrogenation of a pre-formed this compound for storage applications are not detailed in the provided context, the principles are widely applicable in polycyclic aromatic hydrocarbon chemistry. The synthesis of hexacene, a related larger acene, has been achieved through the dehydrogenation of a dihydro precursor. semanticscholar.org

Alternative Synthetic Routes for this compound Analogues

A variety of other synthetic methodologies have been developed to access this compound analogues and related polycyclic aromatic systems. These routes often showcase innovative bond-forming strategies and the use of modern catalytic systems.

Metal-Catalyzed Reactions: Palladium-catalyzed tandem C-H activation/bis-cyclization reactions have been used to construct substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.org Suzuki-Miyaura coupling, followed by isomerization and ring-closing metathesis, provides another route to the benzo[a]anthracene skeleton. beilstein-journals.org

Multicomponent Reactions: An indium-catalyzed multicomponent reaction of 2-hydroxy-1,4-naphthoquinone, β-naphthol, and aromatic aldehydes yields dibenzo[a,h]anthracene-12,13-diones. beilstein-journals.org

Radical Reactions: The Barton's radical decarboxylation of a diester has been applied in the synthesis of a substituted 5,6-dihydrobenzo[a]naphthacenequinone. nih.gov

On-Surface Synthesis: This approach allows for the creation of molecular structures that are difficult to access through traditional wet chemistry. The on-surface dehydro-Diels-Alder reaction is a prime example, leading to benzo- and naphtho-fused systems. lib4ri.chnih.gov

Derivatization and Functionalization Approaches

Once the core this compound structure is formed, further derivatization and functionalization can be carried out to modify its properties.

Introduction of Substituents (e.g., Hydroxyl, Methyl, Carboxamide, Quinone Functionalities)

The introduction of various functional groups onto the this compound scaffold is essential for tuning its electronic, optical, and biological properties.

Hydroxyl Groups: The synthesis of 14-hydroxy-5,6-dihydrobenzo[a]naphthacenequinone has been accomplished via a Diels-Alder approach. nih.gov The synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones, which involves a Diels-Alder reaction followed by a Schmidt reaction and demethylation, also highlights methods for introducing hydroxyl groups. nih.gov

Methyl Groups: The synthesis of mono- and di-O-methyl derivatives of methyl α-L-rhamnopyranoside, while not directly on the this compound core, demonstrates standard methylation techniques applicable to complex molecules. jst.go.jp

Carboxamide Groups: this compound-2-carboxamide derivatives are a class of compounds with potential pharmacological applications. ontosight.aiontosight.ai Their synthesis is a key area of research, often involving the functionalization of a pre-existing carboxylic acid on the ring system. ontosight.aiontosight.ai For example, research into benzo[b] beilstein-journals.orgCurrent time information in Bangalore, IN.naphthyridin-(5H)ones has led to the synthesis of various carboxamide derivatives. nih.gov

Quinone Functionalities: Many synthetic routes for this compound derivatives either start with or lead to quinone structures. nih.govthieme-connect.comtandfonline.comjst.go.jp For example, a one-pot synthesis yields benzo[a]naphthacene-8,13-diones. tandfonline.comresearchgate.net The synthesis of 5,6-dihydrobenzo[a]naphthacenequinone is another example. nih.gov

| Functional Group | Synthetic Method | Example Compound |

| Hydroxyl | Diels-Alder reaction | 14-Hydroxy-5,6-dihydrobenzo[a]naphthacenequinone nih.gov |

| Hydroxyl | Diels-Alder, Schmidt reaction, Demethylation | 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione nih.gov |

| Carboxamide | Functionalization of carboxylic acid | This compound-2-carboxamide derivatives ontosight.aiontosight.ai |

| Quinone | One-pot three-component reaction | 14-Aryl-14H-7-oxa-benzo[a]naphthacene-8,13-diones tandfonline.comresearchgate.net |

| Quinone | Diels-Alder reaction | 5,6-Dihydrobenzo[a]naphthacenequinone nih.gov |

Synthesis of Specific this compound Quinones (e.g., this compound-8,13-dione)

The synthesis of this compound-8,13-diones can be achieved through various methods, including multicomponent reactions and Diels-Alder cycloadditions.

A facile one-pot, three-component reaction has been developed for the synthesis of 14-aryl-14H-7-oxa-benzo[a]naphthacene-8,13-diones. tandfonline.comresearchgate.net This method involves the reaction of 2-hydroxynaphthalene-1,4-dione (lawsone), an aromatic aldehyde, and 2-naphthol in glacial acetic acid at a temperature of 60–80°C. tandfonline.com This approach offers good yields and utilizes readily available starting materials. tandfonline.com The proposed mechanism suggests an initial acid-catalyzed condensation between lawsone and the aromatic aldehyde, followed by the involvement of 2-naphthol to form the final product. tandfonline.com

For instance, the reaction of lawsone, 3-nitrobenzaldehyde, and 2-naphthol yields 14-(3-Nitrophenyl)-14H-7-oxa-benzo[a]naphthacene-8,13-dione. tandfonline.com The progress of this reaction can be monitored using thin-layer chromatography (TLC). tandfonline.com

Table 1: Synthesis of 14-Aryl-14H-7-oxa-benzo[a]naphthacene-8,13-diones tandfonline.com

| Aldehyde Reactant | Product |

| 3-Nitrobenzaldehyde | 14-(3-Nitrophenyl)-14H-7-oxa-benzo[a]naphthacene-8,13-dione |

| 4-N,N-dimethylaminobenzaldehyde | 14-(4-N,N-dimethylaminophenyl)-14H-7-oxa-benzo[a]naphthacene-8,13-dione molaid.com |

Another significant synthetic route is the Diels-Alder reaction. 5,6-Dihydrobenzo[a]naphthacenequinone has been constructed through a regioselective Diels-Alder reaction of an outer-ring diene with a naphthoquinone. nih.gov Similarly, 14-hydroxy-5,6-dihydrobenzo[a]naphthacenequinone was synthesized via the reaction of a vinylketene acetal with naphthoquinone. nih.gov This approach was utilized in a synthetic strategy toward benanomicin A. nih.gov

The synthesis of Bequinostatin B, a this compound-8,13-dione derivative, involves more complex multi-step organic reactions such as condensation, hydroxylation, and alkylation. ontosight.ai

Glycosidic Moiety Incorporations in this compound Derivatives

The incorporation of glycosidic moieties is a key feature of several biologically active benzo[a]naphthacene derivatives, such as the arenimycin and SF2446 families of antibiotics. nih.govnih.gov These compounds possess a benzo[a]naphthacene quinone core and are distinguished by their N-glycoside units. nih.gov

The synthesis of these glycosylated derivatives presents unique challenges. For example, in the total synthesis of SF2446 B3, the aglycone of the arenimycin and SF2446 antibiotics, attempts to introduce the glycosidic linkage faced difficulties. nih.gov While N-glycosides could be formed, they were prone to cleavage under certain reaction conditions. nih.gov

A method for the stereocontrolled synthesis of β-linked N-glycosides involves the use of alkyl and aryl azides as the nitrogen source, reacting with reducing sugars in the presence of triphenylphosphine. researchgate.net This approach generally yields N-glycosides with high β-selectivity. researchgate.net

In the context of pradimicins, another class of benzo[a]naphthacenequinone-containing natural products, biosynthetic studies have shed light on the origin of their components. jst.go.jp Feeding experiments with labeled precursors, such as d-[13C3]alanine and l-[5-13CH3]methionine, have been used to produce isotopically enriched pradimicin A, which is valuable for structural analysis of its interactions with other molecules. jst.go.jp

Reaction Mechanisms and Selectivity in this compound Synthesis

The synthesis of this compound derivatives often involves complex reaction mechanisms where selectivity is a critical factor. Key reactions include Friedel-Crafts acylations and Scholl reactions, which are instrumental in forming the polycyclic aromatic framework. researchgate.net

Mechanistic investigations combining experimental data and DFT calculations have revealed that Friedel-Crafts acyl rearrangements can occur in multiple directions, influencing the final product distribution. researchgate.net The reversibility of the Friedel-Crafts acylation reaction under certain conditions has been substantiated by these studies. researchgate.net The Scholl reaction, an oxidative dehydrogenation, is another primary method for creating the extended polycyclic aromatic hydrocarbon (PAH) systems found in benzo[a]naphthacenes. researchgate.net

The choice of reaction conditions, such as the catalyst and solvent, plays a crucial role in directing the reaction pathway and achieving the desired product. For instance, in the synthesis of tetrabenzo[de,hi,mn,qr]naphthacene, a Brønsted acid-catalyzed hydroarylation is followed by an FeCl3-oxidative coupling. researchgate.net The hydroarylation is proposed to proceed via a 6-endo-dig pathway, favored by the presence of an electron-rich aryl group. researchgate.net

Regioselectivity and Stereoselectivity Considerations

Regioselectivity and stereoselectivity are paramount in the synthesis of complex this compound derivatives, particularly those with multiple functional groups and stereocenters.

In the synthesis of 5,6-dihydrobenzo[a]naphthacenequinone, a regioselective Diels-Alder reaction is a key step. nih.gov Similarly, stereoselective routes have been developed for the synthesis of benzo[a]naphthacenequinones fused with other ring systems, where the stereoselective introduction of substituents like a propyl unit is crucial. nii.ac.jp

The synthesis of Bequinostatin B, which is the (-)-enantiomer of a pentahydroxylated and pentylated this compound-8,13-dione, inherently requires strict stereochemical control. ontosight.ai

In the total synthesis of SF2446 B3, a ruthenium-catalyzed α-ketol-benzocyclobutenone [4+2] cycloaddition was employed. nih.gov This reaction proceeds through a double dynamic kinetic asymmetric transformation (DYKAT), where two racemic starting materials combine to form the congested angucycline bay region with high control over regio-, diastereo-, and enantioselectivity. nih.gov The enantioselectivity of this reaction was significantly improved by the strategic placement of alkoxy substituents on the reactants. nih.gov

Catalytic Approaches in this compound Synthesis

A variety of catalytic systems are employed in the synthesis of this compound and related polycyclic aromatic hydrocarbons. Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is prominent. frontiersin.orgnih.gov

Palladium-catalyzed reactions are widely used for constructing the tetracyclic benz[a]anthracene framework. frontiersin.org Suzuki coupling, catalyzed by palladium complexes, is a versatile method for forming the necessary biaryl bonds. nih.gov For example, the synthesis of 2,3,5,6-tetraalkoxydibenz[a,c]anthracenes has been achieved through Suzuki coupling followed by a palladium-catalyzed oxidative cyclization. frontiersin.org

Rhodium-catalyzed oxidative benzannulation of 1-naphthylamines with internal alkynes provides an efficient route to substituted anthracenes, which are structurally related to the benzo[a]naphthacene core. nih.gov

Ruthenium catalysis has been instrumental in achieving enantioselective synthesis. As mentioned earlier, a ruthenium-catalyzed transfer hydrogenative cycloaddition was a key step in the total synthesis of SF2446 B3, demonstrating the power of this approach for controlling stereochemistry in complex molecule synthesis. nih.gov

Acid catalysis is also employed. For instance, the one-pot synthesis of 14-aryl-14H-7-oxa-benzo[a]naphthacene-8,13-diones is catalyzed by glacial acetic acid. tandfonline.com Brønsted acids are used to promote hydroarylation reactions in the synthesis of tetrabenzo[de,hi,mn,qr]naphthacene. researchgate.net

Advanced Spectroscopic Characterization of Benzo a Naphthacene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For complex aromatic systems like benzo(a)naphthacene, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous signal assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. chemicalbook.comnih.gov The exact chemical shifts and coupling constants are highly sensitive to the electronic environment of each proton, allowing for detailed structural assignment.

The protons in the "bay region" (H-1 and H-12) and the "fjord region" are often the most deshielded due to steric and electronic effects, appearing at the downfield end of the spectrum. For instance, in one analysis, a proton signal was observed as far downfield as 9.128 ppm. chemicalbook.com The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between adjacent protons, providing critical information about their connectivity. For example, a coupling constant (J-value) of 8.0 Hz was reported between protons B and J in one study. chemicalbook.com The complete assignment of the ¹H NMR spectrum often requires advanced techniques due to significant signal overlap in the complex aromatic region. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| A | 9.128 |

| B | 8.798 |

| C | 8.323 |

| D | 8.093 |

| E | 8.010 |

| F | 7.819 |

| G | 7.752 |

| J | 7.652 |

| K | 7.60 |

| L | 7.60 |

| M | 7.53 |

| N | 7.53 |

Data sourced from a 399.65 MHz spectrum. chemicalbook.com

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are spread over a range that is characteristic of polycyclic aromatic systems. The complete assignment of the ¹³C NMR spectrum is a critical step in the structural confirmation of this compound and its derivatives. nih.gov

Studies have shown that the chemical shifts of specific carbon atoms, such as C1, C2, and C6, can be correlated with the biological activity of benz[a]anthracene derivatives. nih.gov Spectroscopic data for various benz[a]anthracene analogues, including methylated and dione (B5365651) derivatives, have been reported, aiding in the identification and characterization of these compounds. tandfonline.com

Two-Dimensional NMR Techniques for Structural Elucidation

For complex molecules like this compound where one-dimensional spectra suffer from signal overlap, two-dimensional (2D) NMR techniques are essential for complete structural elucidation. researchgate.netnumberanalytics.comipb.pt These methods spread the NMR information across two frequency axes, revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It helps to trace out the spin systems within the different rings of the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbon atoms they are attached to. numberanalytics.com It is invaluable for assigning carbon resonances based on previously identified proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is crucial for piecing together the different fragments of the molecule and confirming the connectivity of the fused rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. numberanalytics.comrsc.org It can be used to confirm assignments and determine the stereochemistry in substituted analogues.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of nearly all proton and carbon signals in this compound and its complex analogues, such as spiro derivatives and thioether dimers. researchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the detection and identification of PAHs, including this compound.

Electron-Impact Mass Spectrometry (EI-MS) Studies

In Electron-Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M⁺) and various fragment ions.

For this compound (C₁₈H₁₂), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 228. nist.gov Due to the stability of the aromatic ring system, the molecular ion is typically the most abundant peak in the spectrum. Fragmentation is generally limited, but can involve the loss of hydrogen atoms or C₂H₂ units. researchgate.net The fragmentation patterns of derivatized metabolites of benz[a]anthracene have also been studied, showing characteristic losses depending on the nature of the derivative. nih.gov For instance, permethylated derivatives can undergo a retro-Diels-Alder reaction. nih.gov

Table 2: Key Ions in the EI Mass Spectrum of this compound

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |

|---|---|---|

| [M]⁺ | 228 | High (Base Peak) |

| [M-H]⁺ | 227 | Moderate |

| [M-2H]⁺ | 226 | Moderate |

| Doubly Charged Ion [M]²⁺ | 114 | Moderate |

Data compiled from typical PAH fragmentation patterns. nist.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov It is the method of choice for the analysis of complex mixtures of PAHs in environmental and food samples. researchgate.netcys.org.cyresearchgate.net

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (e.g., Rtx-35 or VF-17ms) which separates the components based on their boiling points and interactions with the column's stationary phase. researchgate.netshimadzu.com this compound is well-separated from its isomers, such as chrysene (B1668918) and triphenylene, under appropriate temperature programming. shimadzu.com After separation, the compounds enter the mass spectrometer, which confirms their identity based on their mass spectrum and retention time. This method offers high sensitivity and specificity, with detection limits often in the microgram per kilogram (µg/kg) or nanogram per milliliter (ng/mL) range. researchgate.netcys.org.cymdpi.com Automated GC-MS methods, sometimes incorporating solid-phase extraction (SPE) for sample cleanup, have been developed for the routine analysis of this compound in various products like coal tar. gcms.czgerstel.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For PAHs like this compound, these vibrations include the stretching and bending of C-H and C-C bonds, as well as lower-frequency modes corresponding to the deformation of the entire molecular skeleton.

The mid-IR region (approx. 4000–400 cm⁻¹) is dominated by characteristic group frequencies. nasa.gov For this compound and related structures, the key features include:

C-H Stretching Vibrations: Aromatic C-H stretching modes typically appear in the 3100–3000 cm⁻¹ region. cdnsciencepub.com

C-C Stretching Vibrations: Aromatic C-C bond stretching vibrations give rise to a series of bands between 1650 and 1400 cm⁻¹. These modes are often weak in the IR spectra of neutral PAHs. arxiv.org

In-Plane C-H Bending: These vibrations are found in the 1300–1000 cm⁻¹ range.

Out-of-Plane C-H Bending: Strong absorption bands between 900 and 675 cm⁻¹ are due to out-of-plane C-H bending vibrations. The exact position of these bands is sensitive to the number of adjacent hydrogen atoms on the aromatic rings.

The far-infrared (FIR) region (approx. 400–50 cm⁻¹) contains vibrations that involve the deformation of the entire molecular skeleton. nasa.gov These "drumhead" modes are highly specific to the molecule's size and shape, making the FIR spectrum a unique fingerprint for individual PAH isomers. researchgate.net

Overtones and combination bands, which arise from the simultaneous excitation of multiple vibrational modes, can also be observed, particularly in the mid-IR region. acs.org For instance, the CH stretch overtone region (approx. 5750–6300 cm⁻¹) in larger PAHs like tetracene is characterized by complex band structures resulting from numerous 3-quanta states. researchgate.net

Experimental studies on derivatives, such as the benzo[a]naphthacenequinone pigment G-2A, have identified specific IR bands. cdnsciencepub.com Comparisons between experimental spectra of matrix-isolated PAHs and those predicted by Density Functional Theory (DFT) show excellent agreement for fundamental band positions, typically within 5-15 cm⁻¹. acs.org

Table 1: Representative IR Bands for this compound Analogues and Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound/Analogue | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3110, 3030 | G-2A (quinone derivative) | cdnsciencepub.com |

| Aliphatic C-H Stretch | 2945, 2921 | Dianthracene (dimer) | cdnsciencepub.com |

| Carbonyl (C=O) Stretch | 1720 | G-2A (quinone derivative) | cdnsciencepub.com |

| Aromatic C=C Stretch | 1620, 1595 | G-2A (quinone derivative) | cdnsciencepub.com |

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. Due to different selection rules, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For centrosymmetric molecules, there is no overlap between IR- and Raman-active modes. Raman spectroscopy is particularly sensitive to the vibrations of the non-polar carbon skeleton of PAHs. nih.gov

The inherent weakness of the Raman scattering signal can be a limitation for trace analysis. This is overcome by Surface-Enhanced Raman Scattering (SERS), a technique that can amplify the Raman signal by factors of 10⁷ to 10¹⁵. clinmedjournals.org This enhancement occurs when the analyte is adsorbed onto a nanostructured metallic surface, typically gold or silver. mdpi.com SERS has proven effective for detecting PAHs and their derivatives. uwindsor.caresearchgate.net The enhancement allows for the detection of trace amounts and provides detailed vibrational fingerprints. nih.gov

Studies on related PAHs like tetracene and benzo[a]anthracene using DFT calculations and experimental measurements have helped assign key vibrational modes. nih.gov For instance, intense bands in the 1650-1350 cm⁻¹ region are characteristic of the C-C stretching modes of the aromatic framework.

Table 2: Calculated and Observed Raman Modes for this compound Analogues

| Vibrational Mode | Frequency (cm⁻¹) | Compound/Analogue | Method | Reference |

|---|---|---|---|---|

| C-C Stretch | 1615 | Tetracene | DFT Calculation | nih.gov |

| C-C Stretch | 1447 | Tetracene | DFT Calculation | nih.gov |

| C-H Bend | 1196 | Tetracene | DFT Calculation | nih.gov |

Infrared (IR) Spectroscopy: Fundamental Modes and Overtones

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule, which typically occur upon absorption of ultraviolet (UV) or visible light. For this compound, the extensive conjugated π-electron system results in absorption and emission in the visible and near-UV regions.

The UV-Vis absorption spectrum of a PAH is defined by π-π* transitions. As the size of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a bathochromic (red) shift of the absorption bands to longer wavelengths. shimadzu.com

This compound, as an extended version of anthracene (B1667546) and naphthacene (B114907) (tetracene), exhibits complex absorption spectra with multiple bands. Its spectrum is expected to be shifted to longer wavelengths compared to smaller PAHs. For example, the longest wavelength absorption maximum shifts from 255 nm for benzene (B151609) to 375 nm for anthracene and 477 nm for naphthacene. shimadzu.com

Studies on derivatives provide further insight. A hydrocarbon produced by the zinc dust distillation of a natural pigment was found to have a UV spectrum virtually identical to that of 1,2-benzo[a]naphthacene. cdnsciencepub.com Functionalized analogues, such as OBO-fused benzo[fg]tetracene derivatives, show intense absorption bands between 260 and 340 nm, which are assigned to localized π-π* transitions, along with weaker, broad bands at longer wavelengths corresponding to intramolecular charge-transfer (ICT) transitions. frontiersin.org

Table 3: UV-Vis Absorption Maxima for this compound and Related Derivatives

| Compound/Analogue | Solvent/Matrix | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|

| Naphthacene (Tetracene) | Ethanol | 477 | shimadzu.com |

| G-2N (quinone derivative) | Not specified | 267, 311, 470 | cdnsciencepub.com |

| G-2A (quinone derivative) | Not specified | 300, 460 | cdnsciencepub.com |

| OBO-fused benzo[fg]tetracene derivatives | CHCl₃ | 260-340 (π-π*), longer λ ICT | frontiersin.org |

Many PAHs are highly fluorescent, emitting light after being promoted to an excited electronic state. Photoluminescence (PL) encompasses both fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). renishaw.com The fluorescence spectrum is often a mirror image of the absorption spectrum and provides information on the energy of the first excited singlet state (S₁).

This compound and its analogues are investigated for their photoluminescent properties, which are sensitive to molecular structure and environment. ontosight.ai Derivatives designed for applications like organic light-emitting diodes (OLEDs) often feature donor-acceptor structures to tune their emission color and efficiency. For example, OBO-fused benzo[fg]tetracene emitters display broad, unstructured PL spectra, indicative of emission from a charge-transfer (CT) state, with emission maxima ranging from 415 to 501 nm depending on the specific donor group and solvent. frontiersin.org The photoluminescence quantum yields (PLQYs) of these derivatives can vary significantly, for instance, from 8-10% for DMAC-based donors to 19-46% for PXZ-based donors. frontiersin.org

Table 4: Photoluminescence Properties of this compound Analogues

| Compound/Analogue | Solvent/Matrix | Excitation (λ_ex, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|

| DMAC-OBO-fused benzo[fg]tetracenes | CHCl₃ | 332 | 448 - 460 | 0.08 - 0.10 | frontiersin.org |

| PXZ-OBO-fused benzo[fg]tetracenes | CHCl₃ | 332 | 497 - 501 | 0.19 - 0.46 (in PMMA) | frontiersin.org |

Conducting spectroscopic measurements at cryogenic temperatures, such as that of liquid nitrogen (77 K), offers significant advantages for studying PAHs. At low temperatures, thermal broadening of spectral lines is dramatically reduced, leading to highly resolved, quasi-linear spectra, a phenomenon known as the Shpol'skii effect when the PAH is doped into a suitable n-alkane matrix. researchgate.net

Low-temperature studies allow for:

Vibronic Resolution: The fine vibrational structure of electronic (absorption and fluorescence) spectra becomes clearly visible. This allows for a more precise determination of the energies of the ground and excited state vibrational modes. researchgate.net

Observation of Phosphorescence: The reduced rate of non-radiative decay processes at low temperatures makes it possible to observe the spin-forbidden emission from the lowest triplet state (T₁) to the singlet ground state (S₀), known as phosphorescence. nih.gov

Probing Different Emissive States: In the solid state, cooling can help distinguish between different types of emissive species, such as free excitons and self-trapped excitons (STEs), which may dominate at different temperature regimes. rsc.org For instance, in dibenzopentacene crystals, free exciton (B1674681) emission is dominant below 20 K, while STEs are more prominent at higher temperatures. rsc.org

Solvent Effects: At 77 K, the solvent shell around the molecule is frozen. This "freezing out" of solvent reorientation processes leads to a significant blue-shift in the fluorescence spectra compared to room temperature, providing information about solute-solvent interactions. frontiersin.org Studies on benzoanthracene solutions at 77 K have shown clear vibrational structure, especially in nonpolar solvents like hexane. researchgate.net

Table 5: Summary of Low-Temperature Spectroscopic Observations for this compound Analogues

| Phenomenon | Compound/Analogue | Temperature | Key Finding | Reference |

|---|---|---|---|---|

| Resolved Vibrational Structure | Benzoanthracenes | 77 K | Sharpened absorption and fluorescence bands in nonpolar solvents. | researchgate.net |

| Phosphorescence & Fluorescence | OBO-fused benzo[fg]tetracenes | 77 K | Strong, structured phosphorescence and weak, blue-shifted fluorescence observed. | frontiersin.org |

| Phosphorescence & Fluorescence | Benzonaphtho-thiophenes | 77 K, 4.2 K | Both fluorescence and phosphorescence are observed; fluorescence is enhanced compared to RT. | nih.gov |

Fluorescence and Photoluminescence Spectroscopy

Advanced Analytical Methodologies for this compound in Complex Matrices

The detection and quantification of this compound, a member of the polycyclic aromatic hydrocarbon (PAH) class, in complex environmental and biological matrices present significant analytical challenges. These challenges stem from the compound's presence at trace concentrations, its co-existence with a multitude of structurally similar isomers, and the interfering effects of the sample matrix itself. organomation.comthermofisher.com To overcome these obstacles, advanced analytical methodologies combining efficient sample preparation, high-resolution chromatographic separation, and sensitive detection techniques are imperative.

A crucial first step in the analysis of this compound from complex samples like soil, water, or food is the extraction and isolation of the analyte from the matrix. jfda-online.comfda.gov.tw The process typically involves two main stages: extraction of PAHs from the sample followed by a clean-up or purification step to remove co-extracted interfering compounds. jfda-online.comfda.gov.twnih.gov Various extraction techniques are employed, ranging from traditional methods like liquid-liquid extraction to more advanced methods such as accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). jfda-online.comfda.gov.twnih.gov The choice of method depends on the sample matrix and the specific analytical goals.

Following extraction, chromatographic techniques are employed for the separation of this compound from other PAHs and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common separation techniques. fda.gov.tw HPLC, particularly when coupled with a fluorescence detector (FLD), offers high sensitivity for many PAHs. fda.gov.twnih.gov Reversed-phase HPLC with a C18 stationary phase provides a unique selectivity that can resolve isomers that are often difficult to separate by GC. nih.gov

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful and frequently used tool for the determination of PAHs. organomation.comfda.gov.tw The use of capillary columns, such as the DB-5 MS, is common for separating the 16 EPA priority PAHs. organomation.comnih.gov For enhanced selectivity and sensitivity, especially in highly complex matrices, GC can be coupled with tandem mass spectrometry (GC-MS/MS). vulcanchem.com Operating the mass spectrometer in selected ion monitoring (SIM) mode increases sensitivity for detecting PAHs at very low concentrations by only collecting data at masses of interest. organomation.com

The table below summarizes common sample preparation techniques used for the analysis of PAHs in various matrices.

Table 1: Sample Preparation Techniques for PAH Analysis

| Technique | Principle | Typical Matrices | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. jfda-online.com | Water, liquid samples. jfda-online.com | Simple, well-established. |

| Solid-Phase Extraction (SPE) | Adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution with a solvent. jfda-online.com | Water, extracts from solid samples. | High recovery, good clean-up. |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. fda.gov.twnih.gov | Soil, sediment, food. nih.gov | Faster than traditional methods, reduced solvent consumption. nih.gov |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and accelerate extraction from a solid matrix. fda.gov.twnih.gov | Soil, sediment, food. nih.gov | Rapid extraction times. |

| QuEChERS | An extraction and clean-up method involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE). jfda-online.comfda.gov.tw | Food, environmental samples. | Fast, easy, minimal solvent use. jfda-online.com |

This table is generated based on information from multiple sources. jfda-online.comfda.gov.twnih.gov

Detailed research findings on the chromatographic analysis of this compound and related PAHs are presented in the following table, highlighting the specific conditions and detectors used.

Table 2: Research Findings on Chromatographic Analysis of this compound and other PAHs

| Method | Column | Detector | Application / Findings |

|---|---|---|---|

| GC-MS | DB-5 MS or HP-5MS capillary column | Mass Spectrometry (MS) | Frequently used for the determination of 16 EPA priority PAHs in various food samples. nih.gov Analysis times can range from approximately 21 to 78 minutes. nih.gov |

| NPLC-GC/MS | Aminopropyl (NH2) stationary phase for NPLC; 50% phenyl stationary phase for GC | Mass Spectrometry (MS) | A fractionation step using normal-phase liquid chromatography (NPLC) is required for complex matrices like coal tar (SRM 1597a) before GC/MS analysis to identify numerous PAHs. researchgate.net |

| HPLC-FLD | Polymeric C18 stationary phase | Fluorescence Detector (FLD) | Offers high sensitivity and good selectivity for PAH detection. fda.gov.twnih.gov Baseline resolution of isomers like chrysene and benzo[a]anthracene can be achieved. nih.gov |

| GC-MS | Select PAH column (30m x 0.25mm, df=0.15µm) | Mass Spectrometry (MS) | Used for the identification and quantification of PAHs, alkylated PAHs, and other related compounds in contaminated soil samples. |

| HPLC-DAD/MS | Not specified | Diode-Array Detector (DAD) and Mass Spectrometry (MS) | Used to analyze and unequivocally identify PAHs, including a C30H16 isomer, in pyrolyzed synthetic jet fuel by examining elution behavior and UV absorbance spectra. researchgate.net |

This table synthesizes data from various research articles. fda.gov.twnih.govnih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of Benzo a Naphthacene

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of benzo(a)naphthacene at a molecular level. These methods model the distribution of electrons and predict molecular properties based on first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of polycyclic aromatic hydrocarbons (PAHs) like this compound. frontiersin.org DFT calculations, using functionals such as B3LYP, are employed to determine optimized geometries, electronic properties, and chemical reactivity. scirp.org For instance, DFT has been used to assess the potential of benzo(a)tetracene and its derivatives as triplet-triplet annihilation emitters by evaluating energetic criteria. rsc.org

Studies on related polycyclic aromatic hydrocarbons (PAHs) demonstrate that dispersion-corrected DFT is crucial for accurately modeling non-covalent interactions, such as the π-π stacking that influences the properties of these molecules in condensed phases. The choice of functional and basis set, for example, B3LYP/6-311G**, has been shown to be suitable for predicting the minimum energy structures and heats of formation for similar PAHs. scirp.org Furthermore, DFT calculations have been applied to explore the conformational possibilities of complex benzannulated acenes, revealing how different conformers can interconvert in solution. vulcanchem.comd-nb.info

Molecular orbital (MO) calculations are essential for understanding the electronic transitions and reactivity of this compound. A key aspect of these calculations is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.combiomedres.us

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as it is energetically more favorable to add electrons to the LUMO or remove them from the HOMO. biomedres.us For PAHs, the HOMO-LUMO gap tends to decrease as the size of the conjugated π-system increases. rsc.org In a study of 67 PAHs, the HOMO and LUMO energies, along with the gap, were used as electronic descriptors to develop a quantitative structure-activity relationship (QSAR) model for predicting phototoxicity. unicamp.br For this compound, semi-empirical MO calculations using the AM1 method yielded a HOMO-LUMO gap of 6.6550 eV. unicamp.br

The distribution of HOMO and LUMO energies can also provide insights into the charge transfer characteristics of molecules. In donor-acceptor systems involving benzo[fg]tetracene cores, the HOMO is typically localized on the electron-donating group, while the LUMO is on the electron-accepting benzo[fg]tetracene unit, indicating a strong charge-transfer character in the excited state. frontiersin.org

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Method |

|---|---|---|

| EHOMO | -7.8407 | AM1 |

| ELUMO | -1.1857 | AM1 |

| HOMO-LUMO Gap | 6.6550 | AM1 |

Data sourced from a QSAR study on polycyclic aromatic hydrocarbons. unicamp.br

For a more rigorous description of the electronic states of this compound and related polyacenes, ab initio and multireference perturbation theory methods are employed. These methods provide a higher level of accuracy, particularly for excited states where electron correlation effects are significant. researchgate.net

Ab initio electron propagator calculations have been used to determine the lowest vertical ionization energies of polyacenes, including naphthacene (B114907) (tetracene), showing excellent agreement with photoelectron spectra. scilit.com This approach helps in the definitive assignment of spectral bands. scilit.com

Multireference perturbation theory, such as the complete active space second-order perturbation theory (CASPT2) and n-electron valence state perturbation theory (NEVPT2), is particularly suited for studying the valence π → π* excited states of molecules like anthracene (B1667546) and naphthacene. researchgate.netmdpi.com These calculations can predict excitation energies with high accuracy, often within 0.15-0.25 eV of experimental values for these polyacenes. researchgate.net Such studies have been crucial in providing a consistent assignment of one- and two-photon absorption spectra and transient absorption spectra. researchgate.net For larger systems, methods like the driven similarity renormalization group (DSRG) perturbation theory are being developed to handle the computational cost associated with large active spaces. utk.edu

Time-resolved photoelectron spectroscopy studies on tetracene, supported by high-level ab initio multireference perturbation theory calculations, have successfully identified and characterized intermediate dark electronic states that are not experimentally accessible otherwise. aip.org

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations can simulate various types of spectra, aiding in the assignment of experimental results.

Time-dependent density functional theory (TD-DFT) is a common approach for calculating the electronic absorption and emission spectra of PAHs. rsc.org For example, TD-DFT calculations have been used to study the photophysical properties of OBO-fused benzo[fg]tetracene derivatives, predicting their emission wavelengths. frontiersin.org These theoretical predictions often align well with experimental photoluminescence data. frontiersin.org

For vibrational spectra, DFT calculations can predict infrared (IR) and Raman frequencies. Anharmonic quartic force field (QFF) calculations based on DFT have been shown to reproduce experimental high-resolution gas-phase IR spectra of non-linear PAHs with high fidelity. aip.org Systematic studies comparing calculated vibrational spectra of molecules like naphthalene (B1677914) with experimental data have demonstrated that methods like B3LYP/6-311++G** can achieve good agreement. researchgate.net

Furthermore, theoretical calculations of electronic transition energies are crucial for interpreting UV-visible absorption spectra. While the accuracy of these predictions can vary, with typical errors around 0.2 eV for quantum chemistry methods, they provide essential guidance for assigning spectral features observed in laboratory and astronomical studies. aanda.org

Ab Initio and Multireference Perturbation Theory Approaches

Reactivity and Reaction Pathway Modeling

Computational chemistry also allows for the prediction of how this compound might transform under various conditions, providing insights into its potential degradation pathways and the formation of new products.

Computational methods can be used to model the reactivity and predict the transformation products of this compound. By calculating properties like molecular orbital coefficients and electrostatic potential charges, researchers can identify the most likely sites for chemical reactions.

For instance, in the context of the Birch reduction of PAHs, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to analyze the natural bond orbital (NBO) charges and HOMO coefficients of the resulting dianions. nih.gov This analysis helps to predict the regioselectivity of subsequent arylation reactions. nih.gov For benzo[a]anthracene, a related isomer, these calculations correctly predicted the experimental arylation positions. nih.gov

The study of PAH degradants using DFT can also shed light on their stability and reactivity. By calculating the HOMO-LUMO gap, dipole moment, and free energy of potential transformation products, it is possible to assess their kinetic stability and chemical reactivity relative to the parent compound. biomedres.us Such "in silico" approaches are part of a growing field in environmental chemical science, aiming to predict transformation pathways and products for various chemicals. researchgate.net

Energetic and Mechanistic Studies of this compound Reactions

Theoretical studies have been employed to understand the formation and reaction mechanisms of this compound, also known as benzo[a]tetracene, and related PAHs.

One study unraveled a low-temperature gas-phase reaction mechanism for synthesizing polyacenes, including the benzo[a]tetracene isomer of pentacene (B32325) (C22H14). researchgate.net This was achieved by investigating the elementary reaction of the 2-tetracenyl radical (C18H11•) with vinylacetylene (C4H4), challenging the conventional view that PAH synthesis only occurs at high temperatures. researchgate.net

Mechanistic studies on the reactions of PAHs with atmospheric oxidants are crucial for understanding their environmental fate. The ozonolysis of benz[a]anthracene, an isomer of this compound, was found to proceed preferentially through a bond-attack mechanism. msu.edu While hydroxyl radicals (-OH) were involved in the formation of some initial products and their subsequent oxidation, other products could be formed in the absence of -OH radicals. msu.edu This highlights the complexity of PAH degradation pathways, where both ozone and hydroxyl radicals can play significant roles depending on the specific reaction. msu.edu

Furthermore, computational methods, specifically DFT, have been used to explore the mechanisms of other PAH-forming reactions like the Scholl reaction. umons.ac.be For instance, investigations into the cyclodehydrogenation of tetraarylbenzo[k]tetraphene helped to rationalize the unexpected but selective formation of five-membered rings through a proposed mechanism involving aryl group shifts, which was supported by DFT calculations. umons.ac.be Similarly, DFT calculations have provided insights into the differing reactivities of strained alkynes and arynes in reactions that lead to the synthesis of various polycyclic aromatic hydrocarbons, including tetracene scaffolds. uci.edu

Structure-Property Relationship Studies (QSPR) and Topological Indices

Quantitative Structure-Property Relationship (QSPR) studies are essential for predicting the physicochemical properties of chemical compounds based on their molecular structure, which is particularly valuable when experimental measurements are difficult or risky to obtain. psu.edu These studies use molecular descriptors, including topological indices, to develop models that correlate structure with properties. researchgate.net For PAHs, QSPR models have been developed for properties such as boiling point, solubility, and partition coefficients. unicamp.br

Correlation of Molecular Descriptors with Spectroscopic and Electronic Properties

Molecular descriptors derived from computational calculations are widely used to establish correlations with the spectroscopic and electronic properties of PAHs. Electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are fundamental in these studies. unicamp.br

A QSAR (Quantitative Structure-Activity Relationship) study of 67 PAHs, including Benzo[a]naphthacene, used HOMO, LUMO, and GAP energies to predict phototoxicity. unicamp.br For Benzo[a]naphthacene, the calculated values were -1.1857 eV for LUMO energy, -7.8407 eV for HOMO energy, and a GAP of 6.6550 eV. unicamp.br Another study reported a HOMO-LUMO gap of -2.68 for Benzo[a]naphthacene. unicamp.br The relationship between these electronic descriptors and properties like phototoxicity is often non-linear, requiring transformations to build effective regression models. unicamp.br

A novel descriptor, the "degree of π-orbital overlap" (DPO), was developed based on the 2D topological information of PAH molecules. acs.org This descriptor showed excellent linear correlations with electronic properties like band gap, ionization potential, and electron affinity for a wide range of PAHs with varying numbers of fused rings, outperforming models based on Clar's theory of aromaticity which were limited to isomers. acs.org

The table below presents various calculated electronic and physicochemical properties for this compound from different QSPR studies.

| Property | Value | Source |

|---|---|---|

| LUMO Energy (ELUMO) | -1.1857 eV | unicamp.br |

| HOMO Energy (EHOMO) | -7.8407 eV | unicamp.br |

| HOMO-LUMO Gap | 6.6550 eV | unicamp.br |

| HOMO-LUMO Gap | -2.68 | unicamp.br |

| Boiling Point (BP) | 532.182 °C | nthu.edu.tw |

| Entropy (S) | 116.946 Cal/mol·K | nthu.edu.tw |

| Acentric Factor (ω) | 0.508 | nthu.edu.tw |

| Octanol-Water Partition Coefficient (log P) | 6.719 | nthu.edu.tw |

| Enthalpy of Formation (Hf) | 493.43 kJ/mol | nthu.edu.tw |

| Kovats Retention Index (RI) | 314.4634 | nthu.edu.tw |

Shape Descriptors and Aromaticity Indices for this compound

Shape and aromaticity are key properties influencing the behavior of PAHs. Shape descriptors quantify the three-dimensional structure of a molecule, while aromaticity indices measure the extent of cyclic delocalization of π-electrons.

Shape descriptors such as the length-to-breadth ratio (L/B) have been used to characterize PAHs. govinfo.gov These descriptors provide a simplified representation of molecular shape and have been correlated with properties like liquid chromatographic retention times. govinfo.gov For this compound, a study calculated various descriptors including a molecular volume of 298.0321 ų and a surface area of 267.4128 Ų. psu.edu

Aromaticity can be assessed using various computational indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, while the Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. Another index is the aromatic fluctuation index (FLU), which is based on electron delocalization. aip.org For the isomer chrysene (B1668918), FLU values of 0.068 and 0.185 were calculated for its different rings. aip.org For tetracene, another isomer, the values were 0.355 and 0.073. aip.org A study on a benzo[k]tetraphene derivative used NICS calculations to reveal that its five-membered rings were anti-aromatic while its benzene (B151609) rings were aromatic. umons.ac.be Furthermore, topological charge density analysis, focusing on the electron distribution at bond and ring critical points, has been shown to correlate well with other aromaticity indices. cdnsciencepub.com

The table below lists some calculated shape and topo-reactivity descriptors for this compound.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Volume | 298.0321 ų | psu.edu |

| Surface Area | 267.4128 Ų | psu.edu |

| Molecular Ovality | 3.3275 | psu.edu |

| Topo-reactivity Index (Global) | 6.575 | tandfonline.com |

| Topo-reactivity Index (LUMO-controlled) | 5.472 | tandfonline.com |

| Topo-reactivity Index (HOMO-controlled) | 0.660 | tandfonline.com |

Simulation of Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. unimi.it These simulations allow for the investigation of complex processes in the condensed phase, such as intermolecular interactions, conformational changes, and the formation of molecular aggregates. unimi.itmdpi.com

For PAHs, MD simulations have been instrumental in understanding their interactions with biological macromolecules. For example, simulations of Benzo[a]pyrene, an isomer of this compound, revealed that it primarily interacts with proteins like LXR-β and HSP90α through hydrophobic and π-stacking interactions. mdpi.com These simulations confirmed the high conformational stability of the resulting complexes. mdpi.com Further computational studies on the interaction between Benzo[a]pyrene and bovine liver catalase showed that the PAH binds near the enzyme's active site, leading to structural modifications in the protein. researchgate.net

Computational approaches are also used to study the specific intermolecular interactions that govern the behavior of PAHs in various environments. kyoto-u.ac.jp For instance, the interactions between PAHs and different stationary phases in liquid chromatography can be explored to understand separation mechanisms. kyoto-u.ac.jp Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the results of simulations to analyze the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, in molecular complexes. mdpi.com Such detailed analyses of intermolecular interactions are crucial for fields ranging from materials science, in the study of molecular packing in crystals, to forensic science, for understanding the composition of complex mixtures. mdpi.comresearchgate.net

Environmental Dynamics and Biotransformation Research of Benzo a Naphthacene

Environmental Fate Modeling of Polycyclic Aromatic Hydrocarbons, including Benzo(a)naphthacene Analogues

Modeling the environmental fate of PAHs like this compound is essential for predicting their behavior and potential impact. These models integrate various physicochemical properties and environmental factors to simulate their distribution and persistence. nih.gov

Sorption and Desorption Mechanisms in Environmental Compartments

The fate of PAHs in the environment is significantly influenced by their tendency to sorb to soil and sediment particles. cas.cn This process is largely governed by the hydrophobicity of the PAH, with higher molecular weight compounds like this compound exhibiting strong sorption tendencies. cas.cnmdpi.com The organic matter content of soil and sediment is a primary determinant of sorption capacity. cas.cnhuji.ac.il Specifically, the aromaticity of the soil organic matter can enhance the sorption of aromatic compounds like PAHs. cas.cn

Sorption is not always a fully reversible process. Hysteresis, where desorption is slower than sorption, is a common phenomenon for PAHs in soils and sediments. huji.ac.il This can be caused by the entrapment of molecules within the matrix of the sorbent material or irreversible chemical binding. huji.ac.il The interplay between sorption and desorption is a critical factor in the bioavailability of PAHs for microbial degradation. nih.gov

| Factor | Influence on Sorption/Desorption |

| PAH Molecular Weight | Higher molecular weight generally leads to stronger sorption. mdpi.com |

| Soil/Sediment Organic Matter | Higher organic content increases sorption capacity. cas.cnhuji.ac.il |

| Aromaticity of Organic Matter | Higher aromaticity enhances sorption of aromatic PAHs. cas.cn |

| Sorbent Structure | Entrapment in pores can lead to desorption hysteresis. huji.ac.il |

Volatility and Distribution Pathways

The volatility of a PAH determines its partitioning between the gas and particle phases in the atmosphere. scielo.org.mx Lower molecular weight PAHs are more volatile and tend to exist predominantly in the vapor phase, while high molecular weight PAHs, such as this compound analogues, are semi-volatile and are more likely to be associated with particulate matter. scielo.org.mxpjoes.com This partitioning is influenced by environmental conditions like temperature and humidity. pjoes.com

Atmospheric transport is a significant distribution pathway for PAHs. pjoes.com Those adsorbed to fine particulate matter can be transported over long distances. pjoes.com Deposition, both wet and dry, removes PAHs from the atmosphere, leading to their accumulation in soil and aquatic environments. pjoes.com In aquatic systems, the low water solubility of high molecular weight PAHs means they are predominantly found in sediments. mdpi.com

Bioremediation and Biodegradation Processes

Bioremediation, which utilizes microorganisms to break down pollutants, is a key process for the removal of PAHs from the environment. frontiersin.orgnih.gov This approach is considered cost-effective and environmentally friendly. nih.gov

Microbial Degradation Pathways for this compound Related PAHs

A diverse range of microorganisms, including bacteria, fungi, and algae, have the ability to degrade PAHs. frontiersin.orgsci-hub.se Bacteria, in particular, have been extensively studied for their capacity to break down these compounds, often using them as a source of carbon and energy. oup.compjoes.com

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes. frontiersin.orgoup.com These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. frontiersin.org This intermediate is then further metabolized through a series of reactions that lead to ring cleavage and eventual conversion to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. frontiersin.orgasm.orgnih.gov

Fungi employ a different primary mechanism, often utilizing cytochrome P450 monooxygenases. frontiersin.orgresearchgate.net This enzyme system introduces a single oxygen atom into the PAH molecule, forming an arene oxide, which is subsequently hydrolyzed to a trans-dihydrodiol. frontiersin.org Ligninolytic fungi, also known as white-rot fungi, can also degrade PAHs using extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. frontiersin.orgresearchgate.net

| Organism Type | Key Initial Enzyme | Initial Product |

| Bacteria (Aerobic) | Dioxygenase | cis-dihydrodiol frontiersin.orgoup.com |

| Fungi (Non-ligninolytic) | Cytochrome P450 monooxygenase | trans-dihydrodiol frontiersin.org |

| Fungi (Ligninolytic) | Lignin peroxidase, Manganese peroxidase | Oxidized products frontiersin.orgresearchgate.net |

Enzymatic Mechanisms and Genetic Regulation of Degradation

The degradation of PAHs is a genetically controlled process. nih.govsci-hub.se The genes encoding the catabolic enzymes responsible for PAH breakdown are often located on plasmids or within specific regions of the bacterial chromosome. pjoes.comtandfonline.com The expression of these genes is typically induced in the presence of PAHs, allowing the microorganisms to adapt to the presence of these compounds in their environment. nih.govsci-hub.se

In bacteria, the initial attack on the PAH molecule is catalyzed by a multi-component enzyme system. asm.orgnih.gov For instance, in the well-studied naphthalene (B1677914) degradation pathway, a series of enzymes encoded by the nah genes work in concert to convert naphthalene to salicylate, which then enters central metabolism. tandfonline.com Similar gene clusters have been identified for the degradation of other PAHs like phenanthrene (B1679779). oup.com

Fungal degradation of PAHs also involves a suite of enzymes. Cytochrome P450 monooxygenases are key intracellular enzymes in many fungi, initiating the oxidation of the PAH ring. frontiersin.orgmdpi.com In ligninolytic fungi, the extracellular enzymes are non-specific and can degrade a wide range of recalcitrant compounds, including high molecular weight PAHs. frontiersin.orgresearchgate.net

Biostimulation and Co-metabolism in this compound Degradation

Several strategies can be employed to enhance the bioremediation of PAH-contaminated sites. Biostimulation involves the addition of nutrients, such as nitrogen and phosphorus, to stimulate the growth and activity of indigenous PAH-degrading microorganisms. mdpi.comnih.gov This approach aims to overcome nutrient limitations that may be hindering natural attenuation. nih.gov

Co-metabolism is another important process, particularly for the degradation of high molecular weight PAHs. frontiersin.orgasm.org In co-metabolism, the microorganism does not utilize the PAH as a primary carbon and energy source. Instead, the degradation of the PAH is facilitated by enzymes that are produced for the metabolism of another, more readily available substrate. asm.org This can lead to the transformation of complex PAHs that might otherwise be resistant to degradation. frontiersin.org For example, the presence of a simpler PAH like phenanthrene can sometimes stimulate the co-metabolic degradation of more complex structures. frontiersin.org

Formation and Fate of Intermediate Metabolites and Transformation Products

The biotransformation of polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical process influencing their environmental persistence and toxicological profile. In biological systems, the metabolic activation of PAHs is a complex, enzyme-mediated process. ca.gov The initial step often involves cytochrome P-450 enzymes, which oxidize the parent compound to form epoxides. These epoxides are transient and can be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. These dihydrodiols are considered intermediate metabolites and can follow two principal fates: they can be conjugated with substances like glutathione (B108866) or glucuronic acid to form water-soluble products that can be excreted, which is a detoxification pathway.

Alternatively, these dihydrodiol intermediates can undergo further oxidation by cytochrome P-450 enzymes, leading to the formation of dihydrodiol epoxides. ca.gov These diol epoxides are often highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA, a mechanism associated with the mutagenic and carcinogenic properties of many PAHs. ca.gov

Microorganisms play a significant role in the environmental transformation of this compound. Certain bacteria, particularly from the phylum Actinobacteria, are known to produce bioactive metabolites from this compound. researchgate.netapsnet.org Research has identified the formation of benzo[a]naphthacene quinones as metabolic products. For instance, novel benzo[a]naphthacene quinones are produced by the actinomycete Frankia sp. strain G-2. apsnet.orgdntb.gov.ua These quinone derivatives are a notable class of transformation products resulting from microbial action. researchgate.net

Furthermore, the benzo[a]naphthacene quinone structure serves as a key intermediate in the biosynthesis of more complex natural products by some microorganisms. nih.gov In the proposed biosynthesis of calixanthomycin A, for example, a benzo[a]naphthacene quinone intermediate is generated by a polyketide synthase (PKS) system. nih.gov Similarly, the biosynthetic gene clusters responsible for producing antibiotics like pradimicin and arenimycin utilize a benzo[a]naphthacene quinone core structure. pnas.org The formation of these oxygenated transformation products, or "oxy-PAHs," such as quinones, is a significant fate pathway. These oxy-PAHs can be more persistent in the environment than the parent PAH and may accumulate in soil and sediment.

Table 1: Examples of this compound Biotransformation Products and Pathways This table is interactive. You can sort and filter the data.

| Metabolite Class | Formation Pathway | Key Organisms/Enzymes | Fate |

|---|---|---|---|

| Epoxides | Cytochrome P-450 mediated oxidation | Cytochrome P-450 | Hydrolysis to dihydrodiols or rearrangement to phenols. |

| Dihydrodiols | Enzymatic hydrolysis of epoxides | Epoxide hydrolase | Conjugation and excretion (detoxification) or further oxidation. |

| Dihydrodiol Epoxides | Further oxidation of dihydrodiols | Cytochrome P-450 | Highly reactive; can bind to cellular macromolecules. ca.gov |

| Benzo[a]naphthacene Quinones | Microbial metabolism | Frankia sp. G-2 | Bioactive secondary metabolites; can persist as oxy-PAHs. apsnet.org |

| Benzo[a]naphthacene Quinone Intermediate | Polyketide biosynthesis | Streptomyces albus (heterologous host), Actinomadura hibisca | Serves as a structural core for complex antibiotics like Calixanthomycin and Pradimicin. nih.govpnas.org |

Photochemical and Chemical Degradation in Environmental Contexts

In addition to biological transformation, this compound is subject to abiotic degradation in the environment, primarily through photochemical and chemical processes. As a polycyclic aromatic hydrocarbon, its extended π-orbital system strongly absorbs ultraviolet (UV) radiation from sunlight, making it susceptible to photolysis. unicamp.br This absorption of light can elevate the molecule to an excited state, initiating structural modifications, generally through oxidation reactions. unicamp.br This photodegradation is a significant pathway for the removal of PAHs from surface waters and the atmosphere. scirp.org The photomodification process can lead to a variety of degradation sub-products. unicamp.br

The rate of photochemical degradation can be significantly influenced by environmental conditions and the presence of other substances. For instance, photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), has been shown to enhance the degradation of PAHs. researchgate.net Studies have demonstrated that under UV irradiation, the presence of a Pt/TiO₂-SiO₂ photocatalyst can effectively degrade high molecular weight PAHs. researchgate.net The kinetics of both photolysis and photocatalysis for many PAHs have been observed to follow a pseudo-first-order model. researchgate.net

Chemical degradation, primarily through oxidation, is another important environmental fate process. dfo-mpo.gc.ca In the atmosphere, PAHs can react with gaseous oxidants such as ozone, hydroxyl radicals, and nitrogen oxides. govinfo.gov In soil and water, oxidation can also occur via other chemical agents. The low water solubility and low vapor pressure of high molecular weight PAHs like this compound mean that they tend to adsorb onto particulate matter in the air, soil, and sediment. mdpi.comepa.gov This partitioning behavior affects their availability for degradation processes. Degradation often occurs at the interface of these environmental compartments.

Table 2: Environmental Degradation Processes for this compound This table is interactive. You can sort and filter the data.

| Degradation Process | Description | Key Factors | Research Findings |

|---|---|---|---|

| Photolysis | Degradation initiated by the absorption of UV radiation from sunlight. | Sunlight intensity, water transparency, presence on surfaces. | A primary degradation pathway for PAHs in the environment. scirp.org Can lead to numerous, sometimes more toxic, sub-products. unicamp.br |

| Photocatalysis | Accelerated photochemical degradation in the presence of a photocatalyst. | Catalyst (e.g., TiO₂), UV irradiation. | A study predicting the photocatalytic degradability of 67 PAHs indicated that Benzo[a]naphthacene could be degraded via this method. researchgate.net |

| Chemical Oxidation | Degradation through reaction with chemical oxidants. | Presence of ozone, hydroxyl radicals, nitric acid, etc. govinfo.gov | An important degradation pathway in various environmental media. dfo-mpo.gc.ca |

Mechanistic Biological Activity Studies of Benzo a Naphthacene Derivatives

Antioxidant Activities and Free Radical Scavenging Mechanisms